N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]hydroxylamine
Description
N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]hydroxylamine is an organic compound characterized by the presence of a nitrophenyl group, a phenylprop-2-en-1-ylidene moiety, and a hydroxylamine functional group
Properties
CAS No. |
61572-32-5 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-[3-(4-nitrophenyl)-1-phenylprop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C15H12N2O3/c18-16-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)17(19)20/h1-11,18H |
InChI Key |
RXFMHLLQAPQHMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]hydroxylamine typically involves the condensation of 4-nitrobenzaldehyde with phenylacetylene in the presence of a base, followed by the addition of hydroxylamine. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxylamine group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The nitrophenyl group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]amine: Similar structure but lacks the hydroxylamine group.
N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine: Contains a hydrazine group instead of hydroxylamine.
Uniqueness
N-[3-(4-Nitrophenyl)-1-phenylprop-2-en-1-ylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
